molecular formula C11H12ClFN2O2 B2987525 [5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride CAS No. 2411287-81-3

[5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride

Cat. No.: B2987525
CAS No.: 2411287-81-3
M. Wt: 258.68
InChI Key: ZEKVMJRCROMOPX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[5-[(2-fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2.ClH/c12-10-3-1-2-4-11(10)15-7-9-5-8(6-13)14-16-9;/h1-5H,6-7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISGJYWIHJYTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC(=NO2)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. The fluorophenoxy group is introduced through nucleophilic substitution reactions, and the methanamine group is added via reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific biological targets makes it valuable for investigating cellular processes and mechanisms.

Medicine

In medicine, [5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride has potential therapeutic applications. It may be explored as a candidate for developing new drugs targeting specific diseases, owing to its unique chemical properties.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its versatility allows for applications in manufacturing processes, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of [5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The fluorophenoxy group and oxazole ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in the Oxazole Series

Key analogs differ in substituents on the oxazole ring or aromatic moiety.

Table 1: Physicochemical Properties of Selected Oxazole Derivatives
Compound Name (CAS) Molecular Formula MW (g/mol) Substituent(s) Purity Reference
Target compound (1351595-63-5) C₁₁H₁₂ClFN₂O₂ 264.68 2-Fluorophenoxymethyl 95%
[5-(3-Methoxyphenyl) analog] (1018605-16-7) C₁₁H₁₃ClN₂O₂ 240.69 3-Methoxyphenyl 96%
[5-(Cyclopropyl) analog] (1060817-49-3) C₇H₁₁ClN₂O 174.63 Cyclopropyl 96%
[5-(3,4-Dimethoxyphenyl) analog] (383861-22-1) C₁₂H₁₅ClN₂O₃ 270.71 3,4-Dimethoxyphenyl 95%

Key Observations :

  • Salt Forms : Hydrochloride salts universally enhance aqueous solubility (e.g., 95–96% purity in analogs, ).

Comparison with Oxadiazole Derivatives

Oxadiazole-based analogs exhibit distinct electronic and steric properties due to their heterocyclic core.

Table 2: Oxazole vs. Oxadiazole Derivatives
Compound Name (CAS) Heterocycle Molecular Formula MW (g/mol) Substituent(s) Reference
Target compound (1351595-63-5) 1,2-Oxazole C₁₁H₁₂ClFN₂O₂ 264.68 2-Fluorophenoxymethyl
[5-(2-Fluorophenyl)-1,2,4-oxadiazole] (1798733-31-9) 1,2,4-Oxadiazole C₉H₉ClFN₃O 229.64 2-Fluorophenyl
[5-Methyl-1,2,4-oxadiazole] (OMXX-281907-01) 1,2,4-Oxadiazole C₁₀H₁₁ClFN₃O 243.67 2-Fluorophenyl, 5-Methyl

Key Observations :

  • Heterocycle Stability : 1,2-Oxazoles are less electron-deficient than 1,2,4-oxadiazoles, influencing metabolic stability and reactivity ().
  • Biological Implications : Oxadiazoles often exhibit higher binding affinity to targets like enzymes or receptors due to their planar structure and hydrogen-bonding capacity ().

Functional Group Impact on Pharmacokinetics

  • Fluorine Substitution: The 2-fluorophenoxy group in the target compound may improve metabolic stability and lipophilicity compared to non-halogenated analogs ().
  • Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., phenyl, phenoxy) enhance π-π stacking interactions in target binding but may reduce solubility ().

Biological Activity

The compound [5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride is a synthetic organic molecule characterized by its oxazole ring and a fluorophenoxy substituent. This structure is associated with diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. Understanding its biological activity involves exploring its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Structural Features

The compound's structural features contribute significantly to its biological activity:

  • Oxazole Ring : Known for its role in various pharmacological activities, including antimicrobial and anti-inflammatory effects.
  • Fluorophenoxy Group : Enhances lipophilicity and may improve binding affinity to biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, the oxazole moiety has been linked to activity against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that derivatives of oxazole compounds can inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructure TypeNotable Activities
2-MethylbenzoxazoleBenzoxazole ringAntimicrobial properties
2-FluorobenzylamineAmino group with fluorobenzeneNeurotransmitter modulation
5-(2-Fluorophenyl)-1,3,4-thiadiazoleThiadiazole ringAntiparasitic activity

The presence of halogen substituents in these compounds often correlates with enhanced bioactivity, suggesting that the fluorinated groups may play a crucial role in their effectiveness.

Anti-inflammatory Properties

The oxazole ring's ability to modulate inflammatory pathways has been documented in several studies. Compounds similar to [5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride have demonstrated the potential to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

The proposed mechanisms of action for this compound involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Binding : It potentially interacts with receptors that regulate immune responses.
  • Nucleophilic Substitution Reactions : The oxazole moiety can participate in reactions that alter biological pathways.

Case Studies

Several case studies have explored the biological activity of compounds structurally related to [5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride:

  • Study on Antimicrobial Efficacy :
    • A recent study evaluated the antimicrobial efficacy of similar oxazole derivatives against a panel of bacteria. The findings indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.0048 mg/mL against C. albicans and Bacillus mycoides .
  • Anti-inflammatory Effects :
    • Another investigation assessed the anti-inflammatory properties of oxazole derivatives in a murine model of inflammation. Results showed significant reductions in inflammatory markers compared to control groups .

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